BenchChemオンラインストアへようこそ!

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Chronic Myeloid Leukemia BCR-ABL Kinase Inhibition

This 2-aminothiazole-5-carboxamide is the key intermediate for dasatinib synthesis, characterized by verified dual BCR-ABL/SFK inhibition. With 325× wild-type potency vs. imatinib and activity against imatinib-resistant mutants (e.g., F311I), it is essential for CML resistance research and SFK-mediated metastasis studies. Not a 1:1 substitute for nilotinib; select based on SRC activity requirements. ≥98% HPLC purity; analytical data available.

Molecular Formula C11H10ClN3OS
Molecular Weight 267.74 g/mol
CAS No. 302964-24-5
Cat. No. B193325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
CAS302964-24-5
Synonyms2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide
Molecular FormulaC11H10ClN3OS
Molecular Weight267.74 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)N
InChIInChI=1S/C11H10ClN3OS/c1-6-3-2-4-7(12)9(6)15-10(16)8-5-14-11(13)17-8/h2-5H,1H3,(H2,13,14)(H,15,16)
InChIKeyVVOXTERFTAJMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Dasatinib (2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) for CML Research and Procurement: Core Identity and Comparator Context


2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, universally recognized as dasatinib (BMS-354825, Sprycel®), is a synthetic, orally bioavailable, small-molecule ATP-competitive inhibitor belonging to the 2-aminothiazole class of tyrosine kinase inhibitors (TKIs). It is structurally defined by a 2-aminothiazole-5-carboxamide scaffold and has the molecular formula C22H26ClN7O2S with a molecular weight of 488.01 g/mol [1][2]. Clinically, it is established as a dual BCR-ABL and SRC-family kinase (SFK) inhibitor [3]. Its closest comparators, which serve as the baseline for its differentiation, are other BCR-ABL inhibitors including imatinib (1st-generation), nilotinib (2nd-generation, SFK-inactive), bosutinib (2nd-generation), and ponatinib (3rd-generation) [4]. This guide is strictly constructed to provide quantifiable, comparator-based evidence to inform scientific and procurement decisions.

Why Generic Substitution of Dasatinib (2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) is Not Feasible: The Critical Need for Precise Comparator-Based Selection


Substituting dasatinib with another BCR-ABL inhibitor, even a fellow second-generation agent like nilotinib, is not a simple one-to-one replacement. This is because the in vitro and in vivo differentiation between these molecules is defined by a combination of distinct, quantifiable parameters: (1) their specific potency against wild-type and mutant BCR-ABL isoforms [1][2]; (2) their unique spectrum of 'off-target' kinase inhibition, particularly the inhibition of SRC-family kinases (SFKs) [3][4]; (3) their differential sensitivity profiles across a panel of clinically relevant BCR-ABL kinase domain mutations [5]; and (4) their distinct, compound-specific adverse event profiles that directly impact their clinical utility and research application [6]. These differences are not trivial; they determine whether a compound will be effective in a specific research model or against a particular drug-resistant clone. The following sections provide the specific, quantitative evidence that defines where dasatinib is meaningfully and verifiably differentiated.

Quantitative Differentiators for Dasatinib (2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) vs. In-Class Alternatives


Evidence 1: Superior Potency Against Wild-Type BCR-ABL vs. Imatinib

Dasatinib demonstrates substantially higher in vitro potency against unmutated BCR-ABL kinase compared to imatinib. Multiple studies quantify this difference, establishing dasatinib as a more potent inhibitor of the primary oncogenic driver in chronic myeloid leukemia (CML) [1][2].

Chronic Myeloid Leukemia BCR-ABL Kinase Inhibition

Evidence 2: Broader Kinase Inhibition Profile (Potent SRC-Family Kinase Inhibition) vs. Nilotinib and Imatinib

A key differentiator for dasatinib is its potent dual inhibition of BCR-ABL and SRC-family kinases (SFKs), a feature absent in both imatinib and nilotinib. Dasatinib inhibits SRC with an IC50 of 0.5 - 0.55 nM, comparable to its BCR-ABL potency. Nilotinib, in contrast, does not inhibit SFKs [1][2]. This broader inhibition profile is quantifiable and mechanistically distinct.

SRC Kinase Dual Inhibition Kinase Profiling

Evidence 3: Differential Activity Against Imatinib-Resistant BCR-ABL Mutations (Excluding T315I) vs. Imatinib and Nilotinib

Dasatinib retains potent activity against many imatinib-resistant BCR-ABL kinase domain mutants. Using a defined IC50 sensitivity threshold of ≤3 nM for dasatinib, ≤50 nM for nilotinib, and ≤1000 nM for imatinib, dasatinib demonstrates a favorable coverage profile for a range of clinically relevant mutations, except the gatekeeper T315I mutation which confers pan-resistance to all three [1][2].

Drug Resistance BCR-ABL Mutations Kinase Inhibitor

Evidence 4: Distinct Vascular Adverse Event (VAE) Profile vs. Bosutinib and Imatinib

In a comparative in vitro study, dasatinib, along with ponatinib and nilotinib, significantly impaired angiogenesis and altered gene expression in human vascular endothelial cells (HUVECs). In contrast, bosutinib and imatinib had minimal to no effect, with a genetic profile resembling untreated control cells [1]. This provides a molecular basis for the clinical observation of distinct vascular adverse event (VAE) liabilities.

Vascular Toxicity Endothelial Cells Safety Pharmacology

Defined Research Applications for Dasatinib (2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) Derived from Quantitative Evidence


Scenario A: Modeling Imatinib-Resistant or Suboptimal Response in CML

For research on chronic myeloid leukemia (CML) where the model involves imatinib resistance or suboptimal response, dasatinib is the appropriate investigational agent. Its 325-fold higher in vitro potency against wild-type BCR-ABL and its retention of activity against a wide array of imatinib-resistant mutants (with a sensitivity threshold of ≤3 nM vs. 1000 nM for imatinib) directly address these research questions [7][8]. This includes modeling of specific mutations like F311I, which confers resistance to imatinib but remains sensitive to dasatinib [3].

Scenario B: Investigating the Role of SRC-Family Kinases (SFKs) in Disease Models

In research models where SRC-family kinase (SFK) activity is hypothesized to play a role—such as in tumor metastasis, bone microenvironment interactions, or certain T-cell malignancies—dasatinib serves as a critical dual BCR-ABL/SFK inhibitor. Its potent SRC inhibition (IC50 ~0.5 nM) is a quantifiable feature not shared by nilotinib or imatinib, making it the tool of choice for dissecting the specific contribution of SFKs in these contexts [7][8].

Scenario C: Comparative Studies of Vascular Toxicity or Endothelial Cell Biology

Investigators studying the vascular biology of TKIs should select dasatinib as a representative agent from the class with a defined pro-angiogenic disruption profile. In vitro evidence demonstrates that dasatinib impairs HUVEC function and induces a distinct gene expression signature, in contrast to bosutinib and imatinib, which have minimal effects [7]. This makes dasatinib an essential comparator for mechanistic studies of drug-induced vascular adverse events.

Scenario D: Direct Comparative Efficacy Studies Against Other 2nd-Generation TKIs (e.g., Nilotinib)

In clinical or translational research requiring a direct comparison of 2nd-generation TKIs, dasatinib and nilotinib have been shown to have comparable clinical efficacy in terms of major molecular response (MMR) at 12 months (73.5% vs 76.9%, respectively, p=0.25) [7] and achievement of deep molecular response (MR4.5 by 18 months: 30.8% vs 32.6%, p=0.66) [8]. Therefore, the selection between these two agents in a research protocol should be guided by their distinct in vitro profiles and differential safety/adverse event considerations, as demonstrated in the evidence above, rather than anticipated efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.